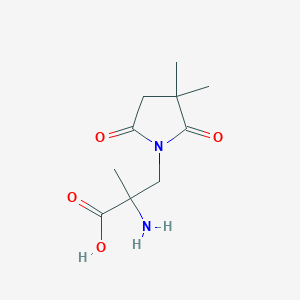
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and chemical engineering would apply, ensuring the process is efficient, safe, and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .
Applications De Recherche Scientifique
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid: A closely related compound with similar structural features.
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide: Another similar compound with slight variations in its functional groups.
Uniqueness
What sets 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-9(2)4-6(13)12(7(9)14)5-10(3,11)8(15)16/h4-5,11H2,1-3H3,(H,15,16) |
Clé InChI |
ITVZGUDBKKHNOS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C1=O)CC(C)(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)













